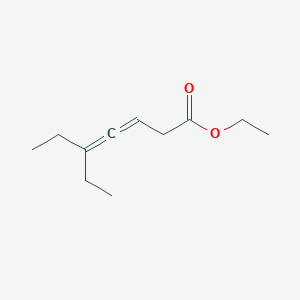
3,4-Dibromo-2-hydroxy-N-phenylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-Dibromo-2-hydroxy-N-phenylbenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of two bromine atoms, a hydroxyl group, and a phenyl group attached to the benzamide core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dibromo-2-hydroxy-N-phenylbenzamide typically involves the bromination of 2-hydroxy-N-phenylbenzamide. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or chloroform. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor under controlled conditions. The use of automated systems ensures consistent quality and scalability of the production process. The final product is purified through recrystallization or chromatography techniques to remove any impurities.
Analyse Des Réactions Chimiques
Types of Reactions
3,4-Dibromo-2-hydroxy-N-phenylbenzamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atoms or reduce the carbonyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents are used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different functional groups, while oxidation and reduction reactions produce corresponding carbonyl or reduced compounds.
Applications De Recherche Scientifique
3,4-Dibromo-2-hydroxy-N-phenylbenzamide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 3,4-Dibromo-2-hydroxy-N-phenylbenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and biological context.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3,5-Dibromo-2-hydroxy-N-phenylbenzamide
- 3,4-Dibromo-2-hydroxybenzaldehyde
- 3,5-Dibromo-4-hydroxybenzamide
Uniqueness
3,4-Dibromo-2-hydroxy-N-phenylbenzamide is unique due to its specific substitution pattern on the benzamide core. The presence of bromine atoms at the 3 and 4 positions, along with the hydroxyl group at the 2 position, imparts distinct chemical properties and reactivity compared to similar compounds. This uniqueness makes it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
140681-90-9 |
|---|---|
Formule moléculaire |
C13H9Br2NO2 |
Poids moléculaire |
371.02 g/mol |
Nom IUPAC |
3,4-dibromo-2-hydroxy-N-phenylbenzamide |
InChI |
InChI=1S/C13H9Br2NO2/c14-10-7-6-9(12(17)11(10)15)13(18)16-8-4-2-1-3-5-8/h1-7,17H,(H,16,18) |
Clé InChI |
XFKLCOFARDPKCT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)NC(=O)C2=C(C(=C(C=C2)Br)Br)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(2-Ethylhexyl)sulfanyl]-4-methylbenzene](/img/structure/B14281313.png)


![Phosphonic acid, [(4-formylphenyl)methyl]-, bis(1,1-dimethylethyl) ester](/img/structure/B14281322.png)


![(2R,5R)-1-benzyl-2-(2-chloroethyl)-7-oxa-1-azaspiro[4.4]nonan-6-one](/img/structure/B14281356.png)





![4-{[4-(4-Butylcyclohexyl)phenyl]ethynyl}-1,2-difluorobenzene](/img/structure/B14281377.png)
